molecular formula C10H15Cl2N3O B1531552 1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride CAS No. 2098113-77-8

1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride

Cat. No. B1531552
CAS RN: 2098113-77-8
M. Wt: 264.15 g/mol
InChI Key: HROSNMPZPMNDIS-UHFFFAOYSA-N
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Description

“1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride” is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity and is also a metabolite of Azaperone .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride” are not available, piperazine derivatives in general have been used in various chemical reactions. For example, they have been used as derivatization reagents for the carboxyl groups on peptides , and for the determination of both aliphatic and aromatic isocyanates in air .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a derivatization reagent for carboxyl groups on peptides . This is particularly useful in spectrophotometric analysis, where precise measurement of light absorption by substances is required. It can also be employed in the synthesis of complex molecules for analytical standards.

Biochemistry

Biochemists may find “1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride” valuable as a starting reagent for synthesizing various biochemical compounds . Its role in the derivatization of phosphopeptides during spectrophotometric analysis is a notable application, aiding in the study of peptide structures and functions.

Pharmacology

In pharmacology, this chemical serves as a foundational building block in the development of new therapeutic agents . Its structural properties allow for the creation of compounds that can interact with specific biological targets, potentially leading to the development of new medications.

Organic Chemistry

Organic chemists may employ this compound in the synthesis of novel organic structures. It can act as an intermediate in the creation of more complex molecules, which can be used for further chemical reactions or as part of larger organic synthesis projects .

Medicinal Chemistry

“1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride” has applications in medicinal chemistry, where it can be used to synthesize compounds with potential therapeutic benefits . Its derivatives may interact with various biological pathways, offering insights into new drug discovery.

Environmental Science

This compound can be used in environmental science to detect and quantify isocyanates in the air, which are hazardous pollutants . Its use in reversed-phase HPLC (High-Performance Liquid Chromatography) for the fluorometric determination of airborne diisocyanates is a critical application for monitoring air quality and ensuring environmental safety.

Chemical Engineering

In chemical engineering, the compound finds use in process development for the manufacturing of fine chemicals. Its role in the synthesis of intermediates and active pharmaceutical ingredients (APIs) is crucial for scaling up production processes in the pharmaceutical industry .

Mechanism of Action

The compound acts as a selective α2-adrenoceptor antagonist . This means it blocks the action of α2-adrenoceptors, which are a type of protein found on certain nerve cells. By blocking these receptors, the compound can affect the way these nerve cells function.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10-7-11-5-6-13(10)8-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROSNMPZPMNDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride

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